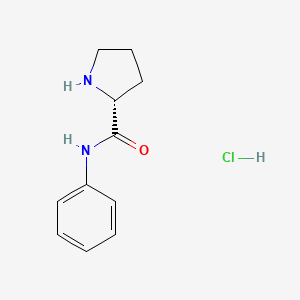

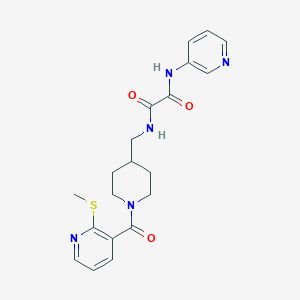

(R)-N-Phenylpyrrolidine-2-carboxamide hydrochloride

説明

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, or electron microscopy .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity. These properties can be determined using various experimental techniques .科学的研究の応用

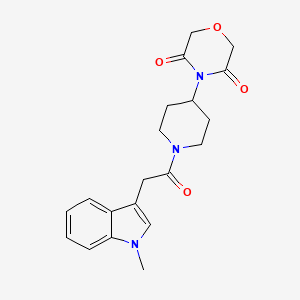

PARP Inhibition and Cancer Treatment : A study by Penning et al. (2010) discussed the development of phenylpyrrolidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds, including variations of (R)-N-Phenylpyrrolidine-2-carboxamide hydrochloride, exhibited potent PARP enzyme inhibition and showed promise in cancer treatment, particularly in a B16F10 subcutaneous murine melanoma model and an MX-1 breast cancer xenograft model.

Potential Anti-HIV Properties : Research by Tamazyan et al. (2007) identified 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide as a potential anti-HIV non-nucleoside reverse transcriptase inhibitor. While not the exact same compound, it highlights the potential use of related pyrrolidine derivatives in antiviral research.

CNS Agents and Memory Enhancement : A review by Veinberg et al. (2015) discussed the pharmacological agents based on the pyrrolidin-2-one pharmacophore, including (R)-phenylpiracetam, a derivative of (R)-N-Phenylpyrrolidine-2-carboxamide hydrochloride. These compounds have shown effectiveness in enhancing memory processes and attenuating cognitive function impairment associated with various conditions.

Melanocortin-4 Receptor Ligands : The study by Tran et al. (2008) focused on designing and synthesizing 3-arylpyrrolidine-2-carboxamide derivatives as melanocortin-4 receptor ligands. Among these derivatives, the 2R,3R-pyrrolidine isomer, related to (R)-N-Phenylpyrrolidine-2-carboxamide hydrochloride, exhibited potent affinity, suggesting its potential in therapeutic applications targeting this receptor.

Antimicrobial Properties : The study by Zítko et al. (2013) investigated a series of N-phenylpyrazine-2-carboxamides with potential antimicrobial activity. While not directly (R)-N-Phenylpyrrolidine-2-carboxamide hydrochloride, this study highlights the antimicrobial potential of structurally similar compounds.

Synthetic Utility in Medicinal Chemistry : A paper by Singh and Umemoto (2011) discussed the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are useful synthons in medicinal chemistry. This research demonstrates the synthetic versatility of pyrrolidine derivatives, which could extend to compounds like (R)-N-Phenylpyrrolidine-2-carboxamide hydrochloride.

Enantioselective Biotransformations in Organic Synthesis : The paper by Chen et al. (2012) reported the use of amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides in organic synthesis. This research shows the relevance of pyrrolidine derivatives in enantioselective biotransformations, a key process in the synthesis of pharmaceutically active compounds.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2R)-N-phenylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULLGQCXQHTTTF-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)NC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-N-phenylpyrrolidine-2-carboxamide hydrochloride | |

CAS RN |

877597-96-1 | |

| Record name | (2R)-N-phenylpyrrolidine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4E)-2-(2-chlorophenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione](/img/structure/B2443050.png)

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2443051.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2443059.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide](/img/structure/B2443062.png)

![2,2-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2443067.png)

![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2443070.png)